2-Chloro-3-iodo-4-methylpyridine
Overview
Description
2-Chloro-3-iodo-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClIN It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-4-methylpyridine typically involves halogenation reactions. One common method is the iodination of 2-Chloro-4-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate in solvents like ethanol or toluene.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other functionalized derivatives, depending on the specific reaction pathway and conditions.
Scientific Research Applications
2-Chloro-3-iodo-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-4-methylpyridine in chemical reactions involves the reactivity of its halogen atoms and the pyridine ring. The chlorine and iodine atoms can undergo nucleophilic substitution, while the pyridine ring can participate in various coupling reactions. These interactions are facilitated by the electronic properties of the substituents and the aromatic nature of the pyridine ring.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-3-methylpyridine: Similar in structure but with different substitution patterns.
2-Chloro-5-iodopyrimidine: Another halogenated pyridine derivative with distinct reactivity.
2-Iodo-5-methoxypyridine: Contains an iodine and a methoxy group, offering different chemical properties.
Uniqueness
2-Chloro-3-iodo-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for selective functionalization. This makes it a valuable compound in synthetic chemistry and various applications in research and industry.
Properties
IUPAC Name |
2-chloro-3-iodo-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCPWVRUTYWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668235 | |
Record name | 2-Chloro-3-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926922-28-3 | |
Record name | 2-Chloro-3-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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